molecular formula C17H15Cl2N3O2 B12680220 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- CAS No. 107741-28-6

1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)-

Cat. No.: B12680220
CAS No.: 107741-28-6
M. Wt: 364.2 g/mol
InChI Key: CSFMHUPEOLNPQD-SJORKVTESA-N
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Description

1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- is a complex organic compound that features a triazole ring and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Attachment of Chlorophenyl Groups: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Propanediol Backbone: This could be achieved through a Grignard reaction or other organometallic methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This might include:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its triazole ring, which is a common pharmacophore.

    Industry: Used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating them. The triazole ring is known to bind to heme iron in cytochrome P450 enzymes, which could explain its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-: A similar compound with slight variations in the substituents.

    1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1S,2S)-: The enantiomer of the compound .

Uniqueness

The uniqueness of 1,2-Propanediol, 1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-, (1R,2R)- lies in its specific stereochemistry and the presence of both chlorophenyl and triazole groups, which can impart unique chemical and biological properties.

Properties

CAS No.

107741-28-6

Molecular Formula

C17H15Cl2N3O2

Molecular Weight

364.2 g/mol

IUPAC Name

(1R,2R)-1,2-bis(4-chlorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C17H15Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,16,23-24H,9H2/t16-,17+/m1/s1

InChI Key

CSFMHUPEOLNPQD-SJORKVTESA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O)Cl

Origin of Product

United States

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